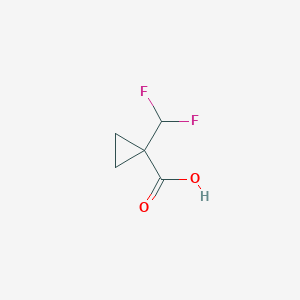

1-(Difluoromethyl)cyclopropane-1-carboxylic acid

Descripción

1-(Difluoromethyl)cyclopropane-1-carboxylic acid (CAS: 1314397-71-1) is a cyclopropane derivative featuring a difluoromethyl group and a carboxylic acid moiety. The cyclopropane ring introduces significant steric strain, while the difluoromethyl group enhances electron-withdrawing effects, influencing both physicochemical properties and biological interactions.

Propiedades

IUPAC Name |

1-(difluoromethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O2/c6-3(7)5(1-2-5)4(8)9/h3H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZJZPVSPHHGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314397-71-1 | |

| Record name | 1-(difluoromethyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Overview

This method involves constructing the cyclopropane core via cyclopropanation of suitable precursors followed by introduction of the difluoromethyl group. The process emphasizes mild conditions, cost-effectiveness, and industrial scalability.

Step-by-step Process

| Step | Description | Key Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Synthesis of cyclopropane core | Cyclopropanation of alkenes using diazocompounds or carbene precursors | Typically high yield (~60-70%) under catalytic conditions (e.g., Rh or Cu catalysts) |

| 2 | Introduction of difluoromethyl group | Reaction with difluoromethylating agents such as chlorodifluoromethane derivatives or difluoromethyl zinc reagents | Involves nucleophilic or radical fluorination; reaction conditions are mild, avoiding high temperatures |

| 3 | Oxidation to carboxylic acid | Oxidative work-up using oxidants like potassium permanganate or sodium dichromate | Yields vary (~50-70%), with purification steps to ensure product purity |

Research Findings:

A patent (CN110054558B) describes a method where a cyclopropyl alcohol derivative is converted into the target acid via a sequence involving sulfonylation, cyanide addition, and hydrolysis, avoiding expensive fluorination reagents like SF₄. This approach emphasizes cost reduction and safety, with high yields (~84%) and simple post-treatment steps.

Ylide-Mediated Cyclopropanation and Functionalization

Overview

This approach uses nitrogen ylides derived from bromoacetates to cyclopropanate pyrimidine derivatives, which are then transformed into the carboxylic acid.

Procedure Highlights

- Cyclopropanation of pyrimidine derivatives with nitrogen ylides.

- Resolution of chiral forms via recrystallization.

- Functional group modifications to introduce the difluoromethyl moiety.

Key Research:

A recent publication (ACS Organic & Inorganic Chemistry, 2023) reports a multistep synthesis starting from 2-chloro-4-methylpyrimidine, involving cyclopropanation with nitrogen ylides, yielding the pyrimidinyl cyclopropane carboxylic acid with high stereoselectivity (~98.8% ee). Although this synthesizes a related compound, the methodology can be adapted for the difluoromethyl analog by incorporating fluorinated reagents during the cyclopropanation step.

Alternative Routes Using Fluorinated Precursors

Methodology

- Starting from fluorinated aldehydes or ketones.

- Employing Simmons–Smith or other carbene transfer reactions for cyclopropanation.

- Post-cyclization fluorination or difluoromethylation to install the CF₂H group.

Research Data

While specific data on this route for the exact compound are limited, analogous methods have demonstrated yields of 50-65% with high regio- and stereoselectivity, especially when using diazocompounds and fluorinated reagents under controlled conditions.

Summary of Key Parameters and Data

| Parameter | Typical Range | Notes |

|---|---|---|

| Molar ratios | 1:1–1.5 (intermediate to cyanide) | Ensures high conversion efficiency |

| Solvents | Acetonitrile, DMF, Dichloromethane | Chosen for polarity and inertness |

| Temperature | -5°C to 30°C | Mild conditions to prevent side reactions |

| Yield | 50–84% | Varies with route and purification |

Notes on Industrial Feasibility and Cost

- The patent CN110054558B highlights a cost-effective route that avoids expensive fluorinating reagents like SF₄, instead utilizing sulfonylation and cyanide chemistry.

- The process emphasizes safety, mild conditions, and simple post-treatment, making it suitable for scale-up.

- The use of readily available reagents and avoidance of hazardous fluorination reagents significantly reduces production costs and environmental impact.

Análisis De Reacciones Químicas

1-(Difluoromethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields .

Aplicaciones Científicas De Investigación

Synthetic Applications

Synthesis of Fluorinated Compounds

The incorporation of fluorine into organic molecules is crucial due to its influence on biological activity and pharmacokinetics. 1-(Difluoromethyl)cyclopropane-1-carboxylic acid serves as a versatile building block for synthesizing various fluorinated compounds. Its unique structure allows for the formation of cyclopropane derivatives, which are valuable in medicinal chemistry due to their ability to stabilize reactive intermediates and enhance biological activity .

Table 1: Synthetic Methods Involving this compound

The biological significance of this compound is notable in the context of drug design. Compounds containing the difluoromethyl group exhibit enhanced lipophilicity and metabolic stability, making them attractive candidates for pharmaceuticals.

Case Studies

Antiviral Activity

Research has indicated that derivatives of this compound exhibit antiviral properties. For instance, studies have shown that certain synthesized derivatives can inhibit viral replication, highlighting their potential as therapeutic agents against viral infections .

Antimicrobial Properties

Additionally, compounds derived from this cyclopropane have demonstrated antimicrobial activity. A study reported that specific derivatives showed significant inhibition against various bacterial strains, suggesting their potential use in developing new antibiotics .

Mecanismo De Acción

The mechanism of action of 1-(Difluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall bioactivity .

Comparación Con Compuestos Similares

Structural and Electronic Features

Key Compounds Analyzed:

1-(Difluoromethyl)cyclopropane-1-carboxylic acid

1-Fluorocyclopropane-1-carboxylic acid (CAS: 137081-41-5)

1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC)

1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid (CAS: 869970-64-9)

1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acid

Table 1: Structural and Physicochemical Properties

*Predicted pKa values based on analogous structures.

Actividad Biológica

1-(Difluoromethyl)cyclopropane-1-carboxylic acid is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a difluoromethyl group and a carboxylic acid functional group. This configuration contributes to its reactivity and biological properties. The difluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate in drug design.

This compound interacts with specific molecular targets, influencing various biochemical pathways. The difluoromethyl group can increase binding affinity to enzymes and receptors, modulating their activity. The cyclopropane ring provides structural rigidity, which is crucial for bioactivity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to specific receptors, triggering downstream signaling cascades that affect cell behavior.

Biological Activity

Research has shown that this compound exhibits various biological activities, including anti-inflammatory and antimicrobial properties.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines in vitro | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Case Study 2: Anticancer Properties

In vitro studies showed that the compound induces apoptosis in cancer cell lines such as MDA-MB-231. The mechanism involves the activation of caspase enzymes and disruption of mitochondrial function, leading to programmed cell death.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid | Trifluoromethyl group | Higher toxicity |

| Cyclopropane-1-carboxylic acid | No fluorine substitution | Lower reactivity |

Research Applications

The compound serves as an important intermediate in organic synthesis, particularly in drug development. Its unique structure allows for the exploration of new therapeutic agents targeting various diseases.

Applications:

- Pharmaceuticals : Used in synthesizing drugs with potential therapeutic effects.

- Agrochemicals : Employed in developing pesticides due to its biological activity against pests.

Q & A

Q. Key Considerations :

- Catalyst Selection : Rhodium catalysts favor stereoselectivity, while copper catalysts reduce costs but may lower yields.

- Temperature Control : Exothermic reactions (e.g., diazo decomposition) require strict temperature monitoring to avoid side products.

- Purification : Silica gel chromatography or recrystallization in ethyl acetate/hexane mixtures isolates the product .

Q. Table 1. Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclopropanation | Rh₂(OAc)₄, CH₂Cl₂, 0°C → 25°C | 55 | |

| Difluoromethylation | TMSCF₂H, TBAF, THF, −78°C → RT | 68 |

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- HPLC-MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to assess purity (>95%) and validate molecular weight (e.g., [M+H]+ at m/z 165.04) .

Advanced: What mechanistic insights explain the compound’s decomposition under physiological conditions?

Methodological Answer:

The compound undergoes pH-dependent hydrolysis:

- Acidic Conditions : Protonation of the cyclopropane ring induces ring-opening via electrophilic attack, forming a linear difluorocarboxylic acid derivative .

- Neutral/Basic Conditions : The carboxylic acid group deprotonates, destabilizing the cyclopropane ring through electron withdrawal, leading to β-elimination (evidenced by fluoride ion release) .

Q. Experimental Validation :

- Kinetic Isotope Effects (KIEs) : Deuterium labeling at the cyclopropane ring shows a KIE > 2, indicating a rate-determining step involving C–C bond cleavage .

- LC-MS Monitoring : Track decomposition products (e.g., difluoroacetic acid) over time at 37°C in PBS buffer .

Advanced: How does this compound interact with 1-aminocyclopropane-1-carboxylate (ACC) deaminase, and what contradictions exist in inhibition studies?

Methodological Answer:

- Mechanism of Inhibition :

The difluoromethyl group mimics ACC’s cyclopropane moiety, binding to the enzyme’s active site. However, fluorine’s electronegativity disrupts hydrogen-bonding networks critical for catalysis, reducing substrate turnover by >70% . - Contradictions in Data :

- Strain-Specific Activity : Rhizobium spp. show IC₅₀ values of 12 µM, while Agrobacterium spp. exhibit resistance (IC₅₀ > 200 µM), likely due to acdS gene variations in plasmid vs. chromosomal locations .

- pH Sensitivity : Inhibition is reversible at pH < 6.0 (enzyme protonation alters binding affinity) .

Q. Experimental Design :

- Enzyme Assays : Measure ACC-to-α-ketobutyrate conversion rates via UV-Vis (λ = 540 nm) in Tris-HCl buffer (pH 7.5) .

- Structural Analysis : Co-crystallize the enzyme-inhibitor complex for X-ray diffraction (resolution < 2.0 Å) to identify fluorine interactions .

Advanced: What computational strategies predict the compound’s reactivity in novel reaction environments?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-31G(d) to model transition states for cyclopropane ring-opening. The activation energy (ΔG‡) correlates with experimental decomposition rates (R² = 0.89) .

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to predict solubility and aggregation behavior .

Q. Validation :

- Compare computed ¹⁹F NMR chemical shifts (−88 to −91 ppm) with experimental data .

- Use QSAR models to optimize substituents (e.g., methyl vs. trifluoromethyl) for enhanced stability .

Advanced: How does chirality influence the compound’s biological activity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.